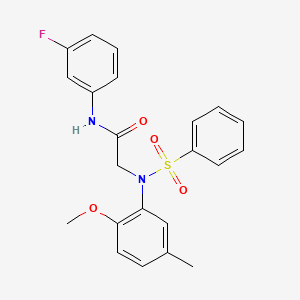![molecular formula C10H8BrClN2O2 B12455234 Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination and chlorination of the imidazo[1,2-a]pyridine core, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine core. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds .
Propriétés
Formule moléculaire |
C10H8BrClN2O2 |
|---|---|
Poids moléculaire |
303.54 g/mol |
Nom IUPAC |
ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(12)9(14)11/h3-5H,2H2,1H3 |
Clé InChI |
GJWOOPIFPKETMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
